N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods and Chemical Characterization
- A study by Hebishy et al. (2020) introduced a novel synthesis route for benzamide-based 5-aminopyrazoles, demonstrating their potential anti-influenza A virus activity, highlighting the relevance of such compounds in antiviral research (Hebishy et al., 2020).
- Another research focused on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, contributing to the field of organic chemistry by expanding the variety of pyrazole derivatives available for further study (Yıldırım et al., 2005).
Biological Evaluation and Therapeutic Potential
- Research by Moustafa et al. (2022) developed a regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, indicating their significant biological activities and potential applications in medicinal chemistry (Moustafa et al., 2022).
- Zhou et al. (2008) described the discovery and biological evaluation of a histone deacetylase inhibitor, showcasing the importance of benzamide derivatives in cancer therapy (Zhou et al., 2008).
Applications in Diabetes Management
- Park et al. (2014) identified a novel glucokinase activator for treating type 2 diabetes, demonstrating the therapeutic relevance of benzamide derivatives in metabolic diseases (Park et al., 2014).
Antimicrobial and Antifungal Applications
- Panda et al. (2011) explored the antibacterial activity of pyrazolopyridine derivatives, indicating their potential in addressing bacterial infections (Panda et al., 2011).
Material Science and Photophysical Properties
- Yamaji et al. (2017) investigated the blue fluorescence properties of BF2 complexes of N,O-benzamide ligands, highlighting the material science applications of benzamide derivatives in creating novel luminescent materials (Yamaji et al., 2017).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby exerting its pharmacological effects.
Result of Action
Given its reported antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death and clearance from the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-16(7-8-20-21)15-9-13(10-18-12-15)11-19-17(22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYDWMFILFIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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